molecular formula C16H15N3O4S B2647620 (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one CAS No. 941943-35-7

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one

Cat. No.: B2647620
CAS No.: 941943-35-7
M. Wt: 345.37
InChI Key: NIMLOOAJTILLAO-TVZYSNLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one is a synthetic thiazol-4(5H)-one derivative designed for advanced chemical and biological research. This compound is of significant interest in medicinal chemistry and dermatological research due to its structural characteristics, which include a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif. The PUSC structure is a recognized template in the development of potent tyrosinase inhibitors . Tyrosinase is the key enzyme responsible for melanin production in plants and mammals, and its inhibitors are actively investigated as potential skin-lightening agents for cosmetic and therapeutic applications, as well as anti-browning agents in agriculture . Research on analogous compounds has demonstrated that molecules built on the thiazol-4(5H)-one scaffold can exhibit exceptional tyrosinase inhibitory activity, in some cases being orders of magnitude more potent than standard inhibitors like kojic acid . The incorporation of the morpholino ring and the 4-nitrophenyl group in its structure is intended to optimize binding affinity and selectivity towards the enzyme's active site. The primary research applications for this compound include, but are not limited to, in vitro enzymatic assays to determine inhibitory kinetics (IC50 values), cell-based studies using lines like B16F10 to investigate anti-melanogenic effects, and in silico docking simulations to elucidate its mechanism of action at the molecular level . Furthermore, compounds featuring similar nitrophenyl and heterocyclic structures are also explored in other pharmacological areas, such as anticancer research, for their potential to induce apoptosis and modulate other cellular pathways . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-15-14(24-16(17-15)18-8-10-23-11-9-18)3-1-2-12-4-6-13(7-5-12)19(21)22/h1-7H,8-11H2/b2-1+,14-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMLOOAJTILLAO-TVZYSNLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with morpholine to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

(Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one, in cancer therapy. The compound exhibits significant cytotoxicity against various cancer cell lines.

Case Studies

A notable case study involved the synthesis and evaluation of a related thiazolidinone derivative, Les-3331, which was tested on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that derivatives with similar structural motifs exhibit high cytotoxicity and can serve as effective leads for developing new anticancer agents .

Pharmacological Applications

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas.

Neuropharmacology

Compounds with thiazole structures have been investigated for their neuropharmacological effects. For example, thiazole derivatives have been shown to interact with neurotransmitter systems and may offer therapeutic benefits in conditions such as depression and anxiety disorders . The specific interactions and efficacy of this compound in these contexts require further exploration.

Antimicrobial Activity

There is emerging evidence that thiazole derivatives possess antimicrobial properties. Some studies suggest that compounds similar to this compound can inhibit bacterial growth and may be effective against resistant strains . This opens avenues for further research into its application as an antimicrobial agent.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Structure-Activity Relationship

The presence of specific substituents on the thiazole ring plays a critical role in determining the biological activity of these compounds. For instance, modifications at certain positions can enhance cytotoxicity or alter selectivity towards cancer cells versus normal cells . Ongoing SAR studies are essential for identifying optimal modifications that maximize therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Core Modifications

  • Thiazolone Derivatives with Benzylidene Substituents: Compounds like (Z)-5-(substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one () share the thiazolone core but lack the morpholino group. The benzylidene substituents in these analogs exhibit varied electronic profiles depending on substituents (e.g., chloro, nitro), affecting their bioactivity. For example, (Z)-5-(2-chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6j) demonstrates a melting point of 110–112°C and distinct NMR shifts (δ 7.92 ppm for =CH), highlighting structural rigidity .
  • Hetarylmethylidene Derivatives: (Z)-5-(hetarylmethylidene)-2-morpholinothiazol-4(5H)-ones () feature aromatic heterocycles (e.g., pyrazole) instead of the allylidene group. These compounds show similar synthetic pathways but differ in π-conjugation and steric bulk, which may alter binding interactions in biological systems .

Allylidene vs. Benzylidene Geometry

  • The (E)-configuration of the allylidene group in the target compound contrasts with the (Z)-geometry in benzylidene analogs (e.g., ).

Traditional Approaches

  • The target compound is synthesized via condensation of 5-arylidene precursors with morpholine under controlled heating (120–130°C), followed by HCl treatment for salt formation (). This mirrors the synthesis of (Z)-5-arylidene-2-(methylthio)thiazol-4(5H)-one derivatives, where amines are reacted with thioxothiazolidinones .
  • Analog (Z)-5-(2-chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one: 94% yield . (Z)-5-(hetarylmethylidene)-2-morpholinothiazol-4(5H)-ones: 85% yield .

Green Chemistry Approaches

  • highlights sustainable synthesis of 2-hydrazonothiazol-4(5H)-ones using a BaO-chitosan nanocomposite catalyst, achieving comparable yields (e.g., 82% for 5a) to traditional methods.

Pharmacological Activities

Antimicrobial Activity

  • The target compound’s 4-nitrophenyl allylidene group may enhance antimicrobial potency due to electron-withdrawing effects, similar to (E)-5-benzylidene derivatives with oxadiazole moieties (). These analogs show activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) .

Enzyme Inhibition

  • Tyrosinase Inhibition: Fluorine-substituted analogs (e.g., (Z)-2-(benzylamino)-5-(2,4-difluorobenzylidene)thiazol-4(5H)-one) exhibit reduced activity (IC50 > 300 µM), whereas hydroxyl groups improve inhibition (IC50 = 8.7 µM for derivative 8) .

Physicochemical Properties

Property Target Compound (Z)-5-(2-Chlorobenzylidene)-2-((4-Nitrophenyl)Amino)thiazol-4(5H)-one (Z)-5-(Hetarylmethylidene)-2-Morpholinothiazol-4(5H)-one
Melting Point (°C) Not Reported 110–112 Not Reported
Solubility Enhanced (morpholino group) Moderate (methylthio group) High (morpholino group)
Key IR Absorptions (cm⁻¹) Not Reported 1710 (C=O), 1591 (C=C) Similar C=O and C=C stretches

Computational Insights

  • While specific DFT data for the target compound is absent, and emphasize the role of exact exchange and correlation-energy functionals in predicting electronic properties. The nitro group’s electron-withdrawing nature likely reduces HOMO-LUMO gaps, increasing reactivity .

Biological Activity

The compound (Z)-2-morpholino-5-((E)-3-(4-nitrophenyl)allylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article synthesizes findings from various studies, detailing the compound's biological activity, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N2O3S\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound features a morpholino group, a thiazole ring, and a nitrophenyl allylidene moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against breast cancer cell lines. For instance, a study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the thiazole framework can enhance antitumor activity. The presence of the nitrophenyl group is believed to play a pivotal role in this activity by facilitating interactions with cellular targets involved in cancer progression .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities . Notably, it showed promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease treatments. The IC50 values for AChE inhibition were reported to be around 17.41 μM, indicating moderate potency compared to standard inhibitors . Furthermore, the compound demonstrated substantial tyrosinase and urease inhibition activities, which are relevant for skin pigmentation disorders and urea cycle disorders, respectively.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole core and substituents on the phenyl ring significantly affect biological activity. For example:

CompoundStructureAChE IC50 (μM)Tyrosinase IC50 (mM)Urease IC50 (μM)
11-17.413.2216.79
12-17.415.1918.25
26-8.768.4021.51

These findings suggest that specific substitutions can enhance enzyme binding affinity and selectivity .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The compound competes with natural substrates for binding sites on enzymes like AChE and BChE.
  • Induction of Apoptosis in Cancer Cells : By disrupting cellular signaling pathways, it may trigger programmed cell death in malignant cells.
  • Antioxidant Properties : The nitrophenyl group contributes to scavenging free radicals, thereby protecting cells from oxidative stress .

Case Studies

A notable case study involved the synthesis and evaluation of several thiazole derivatives, including our compound of interest. These derivatives were tested against various cancer cell lines, revealing that those with a nitrophenyl substitution exhibited enhanced cytotoxicity compared to their non-substituted counterparts . Additionally, molecular docking studies provided insights into how these compounds interact at a molecular level with target enzymes.

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